molecular formula C15H24N4O2 B1527730 1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane CAS No. 344940-45-0

1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane

Cat. No. B1527730
M. Wt: 292.38 g/mol
InChI Key: DRNQEHXBDVZKPG-UHFFFAOYSA-N
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Description

“1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane” is a chemical compound with the molecular formula C14H22N4O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane” consists of 14 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Enantioselective Deprotonative Ring Contraction

  • Enantioselective Ring Contraction : N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones undergo deprotonation, leading to ring contraction to quinolone-2,4-diones with high enantioselectivity. This process offers efficient access to a potentially useful drug scaffold, highlighting the importance of stereochemical purity in synthesizing drug candidates (Antolak et al., 2014).

Synthesis of 1,3,5-Trisubstituted 1,4-Diazepin-2-ones

  • Cascade Addition for Diazepinone Synthesis : The synthesis of 1,3,5-trisubstituted 1,4-diazepin-2-ones involves a cascade addition of vinyl Grignard to N-[Boc-aminoacyl]-N-alkyl-beta-amino esters, followed by Boc group removal and annulation through reductive amination. This method demonstrates a significant acceleration and higher yield compared to parent sequences, showcasing an efficient pathway to synthesizing diazepin-2-one annulation (Iden & Lubell, 2007).

γ-Turn Mimicry with Benzodiazepinones

  • Diazepinone Analogs as γ-Turn Mimics : Research on diazepinone analogues, including 1,4-benzodiazepin-2-ones and pyrrolo[1,2-d][1,4]benzodiazepin-6-ones, explores their potential as γ-turn mimics. This study provides insight into how ring substituents affect the ability of these compounds to mimic central residues of γ-turns, important for drug design and protein interaction studies (Doerr & Lubell, 2015).

Synthesis of Functionalized BODIPY Derivatives

  • Functionalized BODIPY Derivatives : The synthesis of water-soluble 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) derivatives showcases the development of monosulfonated and disulfonated BODIPY dyes for potential use in biological imaging and as fluorescent probes. These derivatives are functionalized for further chemical modifications, indicating the versatility of BODIPY compounds in scientific research (Li et al., 2008).

Safety And Hazards

The safety and hazards associated with “1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane” are not explicitly mentioned in the available resources. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

properties

IUPAC Name

tert-butyl 4-(5-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-4-7-18(9-10-19)13-6-5-12(16)11-17-13/h5-6,11H,4,7-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNQEHXBDVZKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane

Synthesis routes and methods

Procedure details

Intermediate B-21 was prepared by the general procedure for intermediate B-2, by using 2-chloro-5-nitropyridine and 1-BOC-homopiperazine as starting materials. MS (M+1): 293.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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